molecular formula C19H26NO7+ B1680559 Retusamine CAS No. 6883-16-5

Retusamine

Cat. No. B1680559
CAS RN: 6883-16-5
M. Wt: 380.4 g/mol
InChI Key: ZNDNHSZHGPQSBN-STLRDIDYSA-N
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Description

Retusamine is a natural product derived from the herbs of Crotalaria pallida . It is classified as a pyrrolizidine alkaloid .


Molecular Structure Analysis

Retusamine has a molecular formula of C19H25NO7 . Its exact mass is 380.17 and its molecular weight is 380.410 . The elemental composition includes Carbon (59.99%), Hydrogen (6.89%), Nitrogen (3.68%), and Oxygen (29.44%) .


Physical And Chemical Properties Analysis

Retusamine is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Alkaloid Composition and Phytochemistry

  • Alkaloid Content in Crotalaria retusa L.: Research has identified retusamine as one of the alkaloids present in Crotalaria retusa L., alongside other alkaloids such as monocrotaline and retronecine N-oxide. The study highlights the varied composition of alkaloids in different specimens of the plant, including the identification of retusamine (Culvenor & Smith, 1957).

Pharmacological and Medicinal Applications

  • Anti-Diabetic Potential: The leaves of Sida rhombifolia ssp. retusa have been investigated for their in vitro amylase inhibitory activity, indicating potential applications in managing carbohydrate metabolism and diabetes (Poojari et al., 2009).
  • Ethno-Medicinal Uses and Toxicity Knowledge: Crotalaria retusa L. has been studied for its uses in traditional medicine, particularly for treating infectious and psychotropic diseases. However, a lack of awareness about the plant's potential toxicity among herbalists and traditional healers has been noted (Rouamba et al., 2018).

Antioxidant and Anti-Inflammatory Properties

  • Antioxidant Activity in Sida rhombifolia: The ethanol extract of Sida rhombifolia ssp. retusa has been evaluated for its antioxidant capacity. This includes the plant's potential in scavenging free radicals and inhibiting lipid peroxidation, suggesting its role as a natural source of antioxidants (Dhalwal et al., 2007).

Hypoglycemic and Hypolipidemic Effects

  • Effects in Diabetic Induced Animals: The study of Sida rhombifolia ssp. retusa extract in diabetic induced animals has shown promising results in reducing plasma glucose levels and demonstrating hypolipidemic effects, supporting its traditional use in diabetes treatment (Dhalwal et al., 2010).

Potential for Development of Biopharmaceutical Products

  • Phytochemical Profiles and Biological Activities: Crotalaria retusa L. has been evaluated for its α-amylase, α-glucosidase, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory activity. This suggests its potential for developing novel biopharmaceutical, nutraceutical, and cosmetical products (Sinan et al., 2020).

Anti-Diabetic and Glycemic Regulation Effects

  • Glycemic Effects in Rats: An aqueous extract of Crotalaria retusa L. showed hypoglycemic and antihyperglycemic properties in normoglycemic and glucose-overloaded rats. This supports the traditional medicinal use of this plant for diabetes treatment (Goh et al., 2022).

Safety And Hazards

Users should avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

properties

IUPAC Name

4-ethyl-17-hydroxy-7,14,18-trimethyl-2,6,9-trioxa-14-azoniatetracyclo[9.5.1.14,7.014,17]octadec-11-ene-3,5,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26NO7/c1-5-18-11(2)17(3,27-16(18)23)14(21)25-10-12-6-8-20(4)9-7-13(19(12,20)24)26-15(18)22/h6,11,13,24H,5,7-10H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNHSZHGPQSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12C(C(C(=O)OCC3=CC[N+]4(C3(C(CC4)OC1=O)O)C)(OC2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26NO7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40988530
Record name 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Retusamine

CAS RN

6883-16-5
Record name Retusamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006883165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethyl-14b-hydroxy-6,12,15-trimethyl-2,4,7-trioxo-3,4,6,7,9,11,13,14,14a,14b-decahydro-2H-3,6-methano[1,4,8]trioxacyclododecino[11,10,9-gh]pyrrolizin-12-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40988530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
JA Wunderlich - Acta Crystallographica, 1967 - scripts.iucr.org
The structure of the Crotalaria alkaloid, retusamine, has … linking the OH group of the retusamine cation to two of the … base which they called retusamine. This alkaloid analysed for …
Number of citations: 51 scripts.iucr.org
JA Wunderlich - Acta Crystallographica, 1967 - scripts.iucr.org
During the search for a crystalline derivative of the alkaloid retusamine [Fig. 1 (a)] suitable for a complete X-ray analysis, 1.0 a number were prepared and briefly investigated. The most …
Number of citations: 7 scripts.iucr.org
CCJ Culvendor, GM O'Donovan… - Australian Journal of …, 1967 - CSIRO Publishing
… the amino alcohol of retusamine as a crystalline hydrochloride or … in obtaining this derivative from retusamine and have confirmed its … that the amino alcohol of retusamine is otonecine. …
Number of citations: 24 www.publish.csiro.au
JA Wunderlich - 1962 - publications.csiro.au
CSIRO Research Publications Repository - Molecular structures of retusamine, otosenine, renardine and onetine … Molecular structures of retusamine, otosenine, renardine and …
Number of citations: 21 publications.csiro.au
CCJ Culvenor, LW Smith - Australian Journal of Chemistry, 1957 - CSIRO Publishing
… to retusamine although C,0H27075 cannot be excluded. In the presence of platinum catalyst, retusamine … On direct alkaline hydrolysis, retusamine gives an acid of similar physical …
Number of citations: 63 www.publish.csiro.au
CK Atal, CCJ Culvenor, RS Sawhney… - Australian Journal of …, 1967 - CSIRO Publishing
… esters from Senecio and Crotalaria species (retusamine, present in several Crotalaria species… The lack of signals around 6 4.0 ppm is found in the spectra of retusamine, otosenine, and …
Number of citations: 18 www.publish.csiro.au
NI Koretskaya, AV Danilova, LM Utkin - Chemistry of Natural Compounds, 1965 - Springer
… -~r-sulfonate of retusamine, and proposed a structural formula … retusamine, and gave structural formulae for these alkaloids, pointing out that they were correct if the necine of retusamine …
Number of citations: 3 link.springer.com
LH Briggs, RC Cambie, BJ Candy… - Journal of the …, 1965 - pubs.rsc.org
… Chemical and physical evidence supports the structure (11; R= H) deduced for renardine from X-ray crystallographic analysis of retusamine, 4 a related alkaloid from Crotukia retwa L. 5 …
Number of citations: 22 pubs.rsc.org
CCJ Culvenor, WG Woods - Australian Journal of Chemistry, 1965 - CSIRO Publishing
… the retusamine cation (1 1-membered ring diester of 8-hydroxy-X-methylretronecine) … The width of the H7 multiplet in spectra of both the free base and the sulphate of retusamine, 16.5 c/…
Number of citations: 65 www.publish.csiro.au
LW Smith, CCJ Culvenor - Journal of Natural Products, 1981 - ACS Publications
There is increasing recognition that the hepatotoxic pyrrolizidine alkaloids may be of greater importance as a cause of human disease than the presently known outbreaks of poisoning …
Number of citations: 569 pubs.acs.org

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